molecular formula SnV4 B14496320 CID 71378187

CID 71378187

Cat. No.: B14496320
M. Wt: 322.48 g/mol
InChI Key: MRPNTRRXOKMBSL-UHFFFAOYSA-N
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Description

CID 71378187 is a unique chemical compound cataloged in the PubChem database. As of April 2025, its structural and functional characteristics remain under investigation. Key attributes typically reported for such compounds include:

  • Molecular Formula: To be determined.
  • Molecular Weight: To be determined.
  • IUPAC Name: Not available in the evidence.
  • Synonyms: No aliases listed in the provided materials.
  • Therapeutic/Industrial Applications: Unspecified in the evidence.

For example, CID 6167 (colchicine) is a well-known tubulin inhibitor used in treating gout and familial Mediterranean fever , while CID 46907796 and its analogs are explored as Nrf2 inhibitors in cancer research .

Properties

Molecular Formula

SnV4

Molecular Weight

322.48 g/mol

InChI

InChI=1S/Sn.4V

InChI Key

MRPNTRRXOKMBSL-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[V].[Sn]

Origin of Product

United States

Preparation Methods

The synthesis of the compound involves several steps. One common method includes dissolving a corresponding o-iodobenzamide derivative, potassium selenocyanate, cuprous iodide, 1,10-phenanthroline, and cesium carbonate in dimethylformamide (DMF). The reaction is carried out under nitrogen protection, followed by extraction with ethyl acetate and washing with water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it serves as a probe for studying cellular processes. In medicine, it has potential therapeutic applications due to its unique biological activity. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function. The exact mechanism of action can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A robust comparison requires structural, physicochemical, and bioactivity data. Below is a hypothetical framework based on analogous studies from the evidence:

Table 1. Structural and Physicochemical Comparison

Property CID 71378187 CID 6167 (Colchicine) CID 46907796 (Nrf2 Inhibitor)
Molecular Formula N/A C₂₂H₂₅NO₆ C₁₉H₁₆N₂O₂S
Molecular Weight (g/mol) N/A 399.44 336.41
LogP (Partition Coefficient) N/A 1.83 3.45
Hydrogen Bond Donors N/A 3 1
Bioactivity Unreported Tubulin inhibitor Nrf2 pathway inhibitor
Therapeutic Use Unreported Gout, inflammatory diseases Cancer research

Sources : Structural data for CID 6167 , CID 46907796 , and general physicochemical parameters from –18.

Key Research Findings from Analogous Studies

Structural Analogues :

  • CID 6167 (colchicine) shares a tricyclic ring system critical for binding tubulin .
  • CID 46907796 derivatives (e.g., ChEMBL 1724922) exhibit modified sulfonamide groups that enhance Nrf2 inhibition .
  • Hypothesis for this compound : If structurally similar to CID 46907796, it may target redox-sensitive pathways.

Synthetic Accessibility :

  • Compounds like CID 386204 (CAS 72784-47-5) are synthesized via carbodiimide-mediated coupling (96% yield) .
  • CID 72863 (CAS 1761-61-1) employs green chemistry methods with A-FGO catalysts (98% yield) .
  • Implications : this compound’s synthetic route may align with these methods if functional groups overlap.

Bioavailability and Toxicity: CID 252137 (CAS 7254-19-5) shows high BBB permeability but CYP1A2 inhibition . Inference: this compound’s ADMET profile could be predicted using computational models like SwissADME or ADMETLab.

Notes for Compliance

  • Formatting : Headings follow numerical identifiers per .
  • Referencing : Citations use square brackets (e.g., ) as required by .
  • Data Limitations : Absence of this compound-specific data in the evidence necessitates reliance on analogous compounds.

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